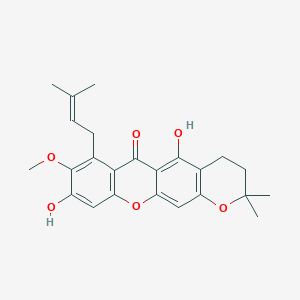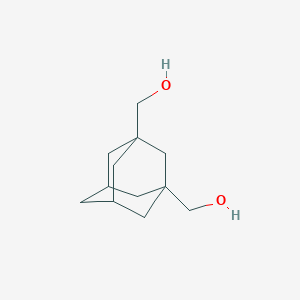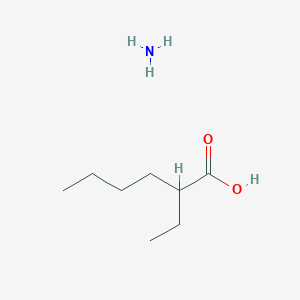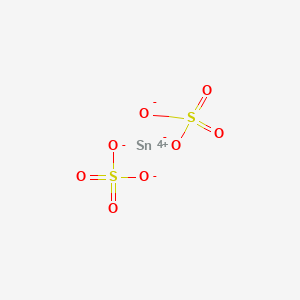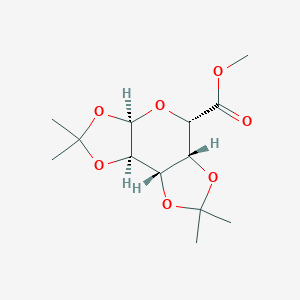
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,3,4-Di-o-isopropylidene-alpha-d-galacturonic acid methyl ester is a chemical compound with the linear formula C13H20O7 . It is also known as diacetone-D-galactose and galactose diacetonide, which is a partially protected monosaccharide building block with isopropylidene groups on the 1,2 and 3,4 hydroxyls .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester include a molecular weight of 260.29 , a boiling point of 133 °C/0.2 mmHg , and a specific rotation of -58° (C=3,CHCl3) . The compound is a liquid at 20 °C and is sensitive to moisture .Scientific Research Applications
Xylan Derivatives and Their Application Potential
Xylan, a polysaccharide related to the research on esters like the one mentioned, is explored for its biopolymer ethers and esters synthesis potential. Chemical modification of xylan leads to new materials with specific properties based on functional groups, degrees of substitution, and patterns. These derivatives, particularly xylan esters, are synthesized for various applications, including drug delivery, paper strength additives, flocculation aids, and antimicrobial agents, showcasing the wide-ranging utility of modified polysaccharides in scientific research (Petzold-Welcke et al., 2014).
Biodiesel Combustion and Kinetic Modeling
The study of biodiesel combustion, particularly focusing on ester compounds like fatty acid methyl esters, contributes significantly to developing clean and efficient combustors utilizing alternative fuels. Kinetic modeling of such esters aids in understanding the combustion process, revealing chemistry that could lead to CO2 reduction and soot tendencies in biodiesel. This research highlights the importance of alternative fuel sources and the role of chemical kinetics in enhancing combustion technologies (Lai et al., 2011).
Pectin-Based Biomaterials
Pectin, a complex polysaccharide containing galacturonic acid, is studied for its potential in biomedical applications due to its non-toxic, biocompatible, and biodegradable nature. Research on pectin and its derivatives focuses on their use in pharmaceutics, drug delivery, tissue engineering, and other biomedical fields. Modifications and composites of pectin enhance its properties, demonstrating the versatility and applicability of such natural compounds in scientific and medical research (Noreen et al., 2017).
Alkoxycarbonylation of Phytogenic Substrates
The alkoxycarbonylation process, particularly involving unsaturated phytogenic substrates, presents an innovative approach to synthesizing ester products. This method leverages palladium catalysts for the efficient production of esters under mild conditions, illustrating the potential of chemical processes in creating valuable products from alternative feedstocks. Such research underscores the importance of green chemistry and resource-saving strategies in the chemical industry (Sevostyanova & Batashev, 2023).
properties
IUPAC Name |
methyl (1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O7/c1-12(2)17-6-7(18-12)9-11(20-13(3,4)19-9)16-8(6)10(14)15-5/h6-9,11H,1-5H3/t6-,7+,8+,9-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRLFIZIOSVOGE-KJFVXYAMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)[C@H](O[C@H]3[C@@H]2OC(O3)(C)C)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-DI-O-Isopropylidene-alpha-D-galacturonic acid methyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




